Properdin Inhibition Demonstrates >17-Fold Superior Potency Versus Factor B Inhibition in PNH Hemolysis Assays
In in vitro models of paroxysmal nocturnal hemoglobinuria (PNH) using patient red blood cells (RBCs), inhibition of properdin with monoclonal antibodies prevented hemolysis of PNH type II and III RBCs with substantially greater potency than inhibition of Factor B [1]. The molar IC90 value for anti-properdin MoAbs was >17-fold lower than that required for Factor B inhibition [1].
| Evidence Dimension | Inhibitory potency (molar IC90) for preventing hemolysis |
|---|---|
| Target Compound Data | Anti-properdin MoAbs: IC90 (baseline reference value) |
| Comparator Or Baseline | Factor B inhibition: >17-fold higher molar IC90 required |
| Quantified Difference | >17-fold lower molar IC90 for properdin inhibition versus Factor B inhibition |
| Conditions | In vitro PNH model using patient PNH type II and III RBCs |
Why This Matters
For researchers developing complement-targeted therapeutics or diagnostic hemolysis assays, properdin inhibition offers quantifiably greater potency than Factor B blockade, reducing the antibody concentration required to achieve equivalent therapeutic or experimental effect.
- [1] Chen J. Role of Complement Regulatory Protein Properdin in Hemolytic Anemias Caused by Complement Dysregulation [Doctoral dissertation]. University of Toledo; 2019. OhioLINK Electronic Theses and Dissertations Center. View Source
